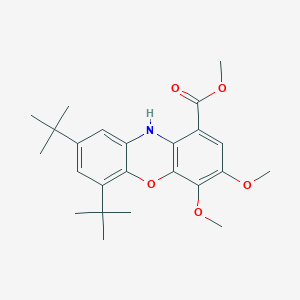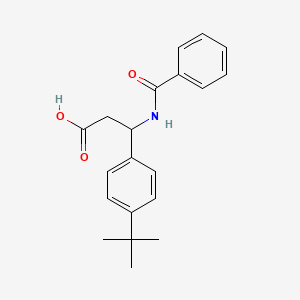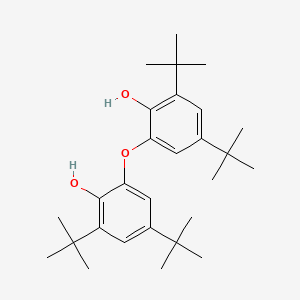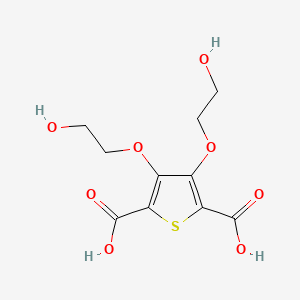
methyl 6,8-di-tert-butyl-3,4-dimethoxy-10H-phenoxazine-1-carboxylate
Overview
Description
Methyl 6,8-di-tert-butyl-3,4-dimethoxy-10H-phenoxazine-1-carboxylate, also known as MitoQ, is a synthetic compound that has been developed as a potential therapeutic agent for a variety of diseases. The compound has been shown to have antioxidant properties and has been studied extensively for its potential use in treating conditions such as Parkinson's disease, Alzheimer's disease, and cancer.
Scientific Research Applications
Synthesis and Fluorescence
Methyl 6,8-di-tert-butyl-3,4-dimethoxy-10H-phenoxazine-1-carboxylate has been studied for its synthesis and fluorescence properties. Carboxyl-containing o-aminophenols and phenoxazines are synthesized by condensing 3,5-di-(tert.-butyl)-quinone with p-aminobenzoic and anthranilic acids. These compounds display intense fluorescence, covering a broad spectral region from 400-600 nm. This characteristic makes them potentially useful in applications requiring fluorescent materials (Ivakhnenko et al., 2019).
Formation of Pentaheterocyclic Systems
Research has also been conducted on the formation of pentaheterocyclic systems through the reaction of sterically crowded 3,5-di-(tert-butyl)-o-benzoquinone and aromatic amines. This leads to derivatives of the pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine system, which exhibit strong red luminescence with high quantum yields and short fluorescent lifetimes. This discovery could be significant in developing materials with specific luminescent properties (Ivakhnenko et al., 2018).
Metal-Free Alkoxycarbonylation
In the field of organic synthesis, metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources has been explored. This method is significant for the efficient preparation of various quinoxaline-3-carbonyl compounds, which are key structural motifs in bioactive natural products and synthetic drugs. The application of this process on a gram-scale synthesis can be easily accomplished, showing its potential for large-scale industrial applications (Xie et al., 2019).
Photostable and Fluorescent Triphenodioxazines
Another study focuses on the synthesis of photostable and fluorescent triphenodioxazines, which are structurally related. These compounds display intense fluorescence, absorb in the solar spectrum, and demonstrate excellent photostability. Their energy levels lie outside the energy domain confined by TiO2 conductivity zone and redox-mediator I−/I3−, making them suitable for applications in dye-sensitized solar cells (DSSCs). The sterically crowded nature of these compounds contributes to their photostability and fluorescent properties, which are key for applications in photovoltaics and optoelectronics (Ivakhnenko et al., 2020).
Redox Activity and Luminescence Studies
Additionally, the redox activity and luminescence of sterically crowded 6,8-di-(tert-butyl)-3H-phenoxazin-3-one have been studied. These studies include the use of cyclic voltammetry and ESR spectroscopy to understand the redox behavior. The reduction of this compound leads to the formation of persistent radical anions and dianions, which were characterized by their absorption and luminescence spectra. This research provides valuable insights into the redox properties of similar compounds, which can be applied in fields like electrochemistry and materials science (Ivakhnenko et al., 2020).
Catalytic Activity in Oxidation Reactions
There is also research on the catalytic activity of manganese(II) isoindoline complex in the oxidation of substrates like 3,5-di-tert-butylcatechol and o-aminophenol. This study is relevant to understanding the potential use of these complexes in catalytic processes, particularly in reactions involving phenoxazinone systems (Kaizer et al., 2008).
properties
IUPAC Name |
methyl 6,8-ditert-butyl-3,4-dimethoxy-10H-phenoxazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-23(2,3)13-10-15(24(4,5)6)19-16(11-13)25-18-14(22(26)29-9)12-17(27-7)20(28-8)21(18)30-19/h10-12,25H,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJKBOKIRSZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)NC3=C(O2)C(=C(C=C3C(=O)OC)OC)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6,8-di-tert-butyl-3,4-dimethoxy-10H-phenoxazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-{[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4302801.png)
![N-[4-(trifluoromethoxy)phenyl]-2-[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4302814.png)
![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4302816.png)


![3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B4302844.png)
![2-[4-(3-acetylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4302849.png)
![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4302851.png)
![methyl 6-acetyl-7-(3-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4302859.png)
![4-[2-(difluoromethoxy)-5-nitrophenyl]-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B4302870.png)


